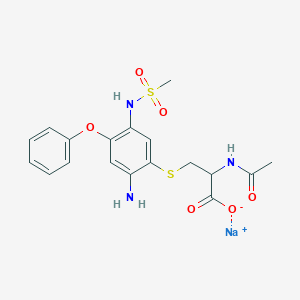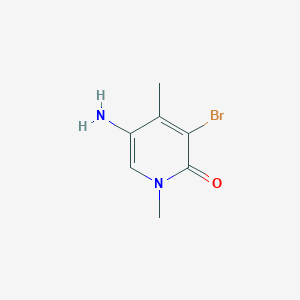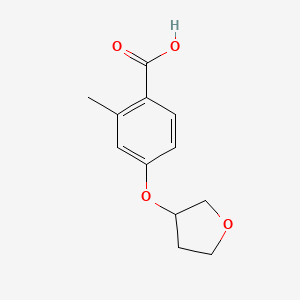![molecular formula C11H14F3NO2 B15092853 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in the synthesis of polyimides.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and mechanical strength.
Uniqueness
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C11H14F3NO2 |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2 |
Clé InChI |
TYZIANOTZMQEEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
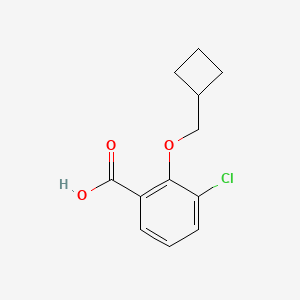
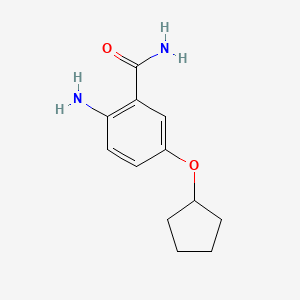

![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)




